2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trifluorophenyl)acetamide
Overview
Description
2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trifluorophenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a piperidine ring, a pyridazine ring, and a trifluorophenyl group, making it an interesting subject for scientific research.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic transformations.
Biology: It may serve as a probe or tool compound for studying biological processes, particularly those involving its molecular targets.
Medicine: The compound could be investigated for its potential therapeutic effects, such as its ability to modulate specific biological pathways.
Industry: It may find applications in the development of new materials, agrochemicals, or other industrial products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trifluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amines and aldehydes or ketones.
Construction of the Pyridazine Ring: This step often involves the condensation of hydrazines with diketones or other suitable precursors.
Introduction of the Trifluorophenyl Group: This can be done through nucleophilic aromatic substitution reactions or other methods that allow the incorporation of the trifluorophenyl moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trifluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.
Mechanism of Action
The mechanism of action of 2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trifluorophenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trifluorophenyl)acetamide: shares structural similarities with other compounds that feature piperidine, pyridazine, and trifluorophenyl groups.
Other Pyridazine Derivatives: Compounds with similar pyridazine cores may exhibit comparable chemical reactivity and biological activity.
Trifluorophenyl-Containing Compounds: These compounds often have unique properties due to the presence of the trifluorophenyl group, which can influence their chemical and biological behavior.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features
Properties
IUPAC Name |
2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1-yl]-N-(3,4,5-trifluorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O2/c1-11-4-6-24(7-5-11)15-2-3-17(27)25(23-15)10-16(26)22-12-8-13(19)18(21)14(20)9-12/h2-3,8-9,11H,4-7,10H2,1H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOIFUSXEUYNON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C(=C3)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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